molecular formula C15H26O B083267 10-epi-gamma-Eudesmol CAS No. 15051-81-7

10-epi-gamma-Eudesmol

Cat. No. B083267
CAS RN: 15051-81-7
M. Wt: 222.37 g/mol
InChI Key: WMOPMQRJLLIEJV-DOMZBBRYSA-N
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Description

Synthesis Analysis

The synthesis of 10-epi-gamma-Eudesmol has been accomplished through various synthetic routes starting from natural precursors. For example, an efficient stereocontrolled synthesis of derivatives such as (−)-10-epi-5β,11-dihydroxyeudesmane and (−)-4,10-epi-5β,11-dihydroxyeudesmane, via (−)-10-epi-γ-eudesmol, was achieved from (+)-dihydrocarvone. This synthesis highlighted the use of substrate-directable epoxidation and homogeneous hydrogenation to control the stereochemistry at specific carbon positions (Xiong et al., 1998). Additionally, a synthetic route to 4,5-seco-eudesman-type sesquiterpenes, including 10-epi variants from (+)-dihydrocarvone, was developed to provide an economic method for synthesizing these compounds (Fang et al., 2005).

Scientific Research Applications

  • Natural Product Isolation : Itokawa, Morita, and Watanabe (1987) isolated 10-epi-gamma-Eudesmol from Alpinia japonica, highlighting its significance in the study of natural products (Itokawa, Morita, & Watanabe, 1987).

  • Repellent Activity : Tabanca et al. (2013) demonstrated that 10-epi-gamma-Eudesmol, found in geranium oil, has significant repellent activity against the lone star tick, Amblyomma americanum (Tabanca et al., 2013).

  • Synthesis and Stereochemistry : Xiong et al. (1998) conducted an efficient synthesis of (-)-10-epi-5β,11-dihydroxyeudesmane and (-)-4,10-epi-5β,11-dihydroxyeudesmane, starting from (+)-dihydrocarvone, indicating the compound's importance in synthetic chemistry (Xiong et al., 1998).

  • Chemical Structure Elucidation : Barrero et al. (1997) identified new sesquiterpene glycosides, including 10-epi-gamma-Eudesmol β-D-fucopyranoside, in Phonus arborescens, showing the diversity of natural sesquiterpenes (Barrero et al., 1997).

  • Biological Applications : Moraes et al. (2012) explored the essential oils of Eugenia langsdorffii, identifying 10-epi-gamma-Eudesmol as a major constituent, with potential applications in acaricidal properties (Moraes et al., 2012).

Safety And Hazards

When handling 10-epi-gamma-Eudesmol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed .

properties

IUPAC Name

2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPMQRJLLIEJV-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-epi-gamma-Eudesmol

CAS RN

15051-81-7
Record name epi-Eudesmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015051817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epi-eudesmol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
Analytical Methods Committee - Analyst, 1990 - pubs.rsc.org
… These two compounds have been described as guaiadiene and 10-epi-gamma-eudesmol, respectively, but some confusion exists about the position and numbering of the double …
Number of citations: 2 pubs.rsc.org
MH Haron, MN Taib, N Ismail, NAM Ali… - AIP Conference …, 2020 - pubs.aip.org
… Beta-agarofuran, alpha agarofuran, 10-epi-gamma-eudesmol and valerianol are considered as the marker for high quality Agarwood oil 5-7. …
Number of citations: 1 pubs.aip.org
BRR Rao, PN Kaul, GR Mallavarapu… - … Systematics and Ecology, 1996 - Elsevier
… Isomenthone, 10-epi-gamma-eudesmol and other minor terpenoid compounds (present in <1% amounts in the essential oil) did not exhibit any definite seasonal trends. Rainy/monsoon …
Number of citations: 72 www.sciencedirect.com
J Pornpunyapat, P Chetpattananondh… - … | Bangladesh Journal of …, 2011 - bdpsjournal.org
… 10 epi-gamma-Eudesmol and junipene present sweet woody odor and are used in the fragrant industry (Takemoto et al., 2009). … 2 10-Epi-gamma-eudesmol 14.3 14.2 C 15 H 26 O 4.3 …
Number of citations: 70 bdpsjournal.org
BM Matsuda, GA Surgeoner, JD Heal… - Journal of the …, 1996 - researchgate.net
… 0.86士0.09 Furopelargone B 0.12士0.24 0.07士0.03 10-Epi-gamma-eudesmol 5.40士0.57 ND2 Geranyl tiglate 3.83士0.69 ND 10-Epi-gamma-eudesmol + geranyl tiglate ND 5.39士0.50 …
Number of citations: 91 www.researchgate.net
M Mathew, A Anil, VV Carlin… - Medicinal Plants …, 2022 - indianjournals.com
The present study was aimed to evaluate and compare the antibacterial activities of Chromolaena odorata (L). leaf and flower extracts (LE and FE) against the wound promoting …
Number of citations: 2 www.indianjournals.com
T Shamspur, M Mohamadi, A Mostafavi - Industrial Crops and Products, 2012 - Elsevier
Due to the low oil content of Rosa damascena Mill., on one hand, and the wide spectrum of its application, on the other hand, it is desirable to find ways to increase the oil yield and also …
Number of citations: 38 www.sciencedirect.com
ARB Ola, MR Niis, Y Sugi, HE Wogo… - AIP Conference …, 2021 - pubs.aip.org
Cymbopogon nardus was one of the aromatic plants that commonly found growing in dry land of Timor. It was well known as producer of citronella oil that has been widely use in …
Number of citations: 1 pubs.aip.org
N Ismail, NAM Ali, MN Taib - arfjournals.com
Essential oils ofCymbopogon narduswere distilled and their chemical composition examined. C. nardusoil famously known as volatile and aromatic citronella oil that extracted from the …
Number of citations: 3 arfjournals.com
M Kerpel dos Santos, GB Walber, T Kreutz, K Soares… - Chromatographia, 2019 - Springer
… fragrans; beta-caryophyllene, alpha-humulene and 10-epi-gamma-eudesmol, for P. hortorum; and beta-caryophyllene, gamma-cadinene and germacrene-B for P. peltatum. …
Number of citations: 3 link.springer.com

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